molecular formula C13H8F2O2 B1451045 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid CAS No. 786685-86-7

3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid

Cat. No. B1451045
M. Wt: 234.2 g/mol
InChI Key: VHYXMXAOCUVYFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4,4’-Difluorobiphenyl” is similar to the one you mentioned . It has a molecular weight of 190.1887 . The IUPAC Standard InChI is InChI=1S/C12H8F2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H . The CAS Registry Number is 398-23-2 .


Molecular Structure Analysis

The structure of “4,4’-Difluorobiphenyl” is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The compound “4,4’-Difluorobiphenyl” has a molecular weight of 190.1887 .

Scientific Research Applications

Synthesis and Characterization

3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid has been involved in the synthesis and characterization of various chemical compounds. For example, tri- and diorganotin(IV) carboxylates were synthesized using this compound, characterized by various spectroscopy methods, and tested for antibacterial and antifungal activities (Ahmad et al., 2002).

Crystal Structure Analysis

The crystal structure of compounds related to 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid has been a subject of research. Studies have detailed the crystal structures of diflunisal (a derivative) using single crystal X-ray diffraction techniques, revealing insights into molecular order and disordered crystal structures (Kim & Park, 1996).

Hydrogen Bonding and Molecular Interactions

Research into 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid derivatives has also focused on understanding their hydrogen bonding and molecular interactions. For instance, studies have examined the crystal structures of diflunisal hydrate and its interaction with water molecules, providing insights into hydrogen bonding in the crystal lattice (Hansen, Perlovich, & Bauer-Brandl, 2001).

Chemical Transformations

This compound has also been utilized in various chemical transformations. For instance, the synthesis of acyl fluorides and amides through deoxyfluorination of carboxylic acids, demonstrating its versatility in organic synthesis (Wang et al., 2021).

Crystallographic Studies

Crystallographic studies of diflunisal carboxamides have been conducted to understand the molecular and crystal structure of these compounds, which are important for designing materials with specific properties (Zhong et al., 2010).

Safety And Hazards

The compound “Diflunisal”, which is similar to the one you mentioned, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

properties

IUPAC Name

2-fluoro-4-(4-fluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-10-4-1-8(2-5-10)9-3-6-11(13(16)17)12(15)7-9/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYXMXAOCUVYFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673361
Record name 3,4'-Difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid

CAS RN

786685-86-7
Record name 3,4'-Difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-(4-fluorophenyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid

Citations

For This Compound
1
Citations
M Zhang, Z Wang, Y Zhang, W Guo… - Journal of medicinal …, 2018 - ACS Publications
Structure-based optimization was conducted to improve the potency, selectivity, and cell-based activities of β-catenin/B-cell lymphoma 9 (BCL9) inhibitors based on the 4′-fluoro-N-…
Number of citations: 36 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.